molecular formula C11H17NO B13619101 2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine

2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine

Cat. No.: B13619101
M. Wt: 179.26 g/mol
InChI Key: XXRDPIWXDGUWEG-UHFFFAOYSA-N
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Description

2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(2-phenylpropan-2-yloxy)ethanamine

InChI

InChI=1S/C11H17NO/c1-11(2,13-9-8-12)10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3

InChI Key

XXRDPIWXDGUWEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)OCCN

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 2 2 Phenylpropan 2 Yl Oxy Ethan 1 Amine

Precursor Selection and Strategic Design in 2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine Synthesis

The molecular architecture of this compound necessitates a synthetic plan that can efficiently construct the ether bond and incorporate the amine functionality. The design of the synthesis hinges on the retrosynthetic disconnection of the ether linkage, which presents two primary strategic pathways. However, due to the tertiary nature of the 2-phenylpropan-2-yl (cumyl) group, one pathway is significantly more viable than the other.

A key precursor for this synthesis is 2-phenylpropan-2-ol, which can be synthesized via a Grignard reaction between phenylmagnesium bromide and acetone. wikipedia.orgyoutube.com The other essential precursor is derived from 2-aminoethanol.

Methodologies for Ether Linkage Formation

The most established and versatile method for forming the ether linkage in this context is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction typically involves the S(_N)2 reaction of an alkoxide with an alkyl halide. wikipedia.org The strategic choice of which precursor acts as the nucleophile (alkoxide) and which acts as the electrophile (alkyl halide) is critical.

Pathway A: Reaction of sodium 2-phenylpropan-2-oxide (the tertiary alkoxide) with a 2-haloethanamine derivative.

Pathway B: Reaction of a 2-aminoethanol derivative's alkoxide with a tertiary halide like 2-chloro-2-phenylpropane.

Pathway B is generally disfavored and likely to fail. The Williamson ether synthesis is inefficient for tertiary alkyl halides due to steric hindrance, which leads to the E2 elimination product (in this case, α-methylstyrene) predominating over the desired S(_N)2 substitution product. byjus.commasterorganicchemistry.comntu.edu.sg

Therefore, the most logical and effective strategy is Pathway A. In this approach, the tertiary alcohol, 2-phenylpropan-2-ol, is deprotonated with a strong base such as sodium hydride (NaH) to form the tertiary alkoxide. This nucleophile then attacks a primary alkyl halide, such as 2-bromoethanamine or a protected version thereof. masterorganicchemistry.com The use of a primary halide minimizes the competing elimination reaction, making the S(_N)2 substitution feasible. wikipedia.org

Alternative methods for forming ethers from tertiary alcohols include acid-catalyzed addition of the alcohol to an alkene or S(_N)1 reactions of tertiary alkyl halides with an alcohol. masterorganicchemistry.com However, for the specific construction of the target molecule, the Williamson approach with a tertiary alkoxide and a primary halide remains the most direct and controllable method.

Approaches to Amine Functionality Introduction

The primary amine in the target molecule is highly reactive and can interfere with the ether formation step, acting as a competing nucleophile. To circumvent this, a common strategy is to use a protecting group for the amine functionality on the 2-aminoethanol precursor.

The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group due to its stability under the basic conditions of the Williamson ether synthesis and its relatively straightforward removal under acidic conditions. researchgate.netmdpi.com The synthesis would, therefore, likely proceed as follows:

Protection: 2-aminoethanol is reacted with di-tert-butyl dicarbonate (B1257347) (Boc(_2)O) to form N-Boc-2-aminoethanol.

Halogenation: The hydroxyl group of N-Boc-2-aminoethanol is converted to a good leaving group, for instance, by reacting it with a brominating agent to yield N-Boc-2-bromoethanamine.

Etherification: The protected haloamine is then reacted with the sodium salt of 2-phenylpropan-2-ol in a Williamson synthesis to form N-Boc-2-((2-phenylpropan-2-yl)oxy)ethan-1-amine.

Deprotection: The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the final product, this compound. fishersci.co.uk

An alternative approach involves the direct alkylation of 2-aminoethanol, but this often leads to a mixture of N-alkylated and O-alkylated products, as well as poly-alkylation, necessitating complex purification steps. researchgate.netacs.org Therefore, the use of a protected amine is strategically superior for achieving high selectivity and yield.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound, primarily by favoring the S(_N)2 pathway and minimizing side reactions like E2 elimination.

Catalyst Systems and Ligand Optimization

To further enhance reaction efficiency, particularly when dealing with reactants that have limited solubility, phase transfer catalysts (PTCs) can be employed. acs.orgacs.org A PTC, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the alkoxide from a solid or aqueous phase into the organic phase where the alkyl halide is dissolved. wikipedia.orgslideshare.net This increases the concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate even under heterogeneous conditions. acs.org

In some cases, for particularly unreactive alkylating agents, the addition of an iodide salt can act as a catalyst. The iodide undergoes a halide exchange with the alkyl chloride or bromide to form a more reactive alkyl iodide in situ. byjus.com For etherifications involving less reactive precursors, silver oxide (Ag(_2)O) has been used as a mild base, which coordinates to the halide, making the leaving group's departure more favorable. wikipedia.orglibretexts.org

Temperature and Pressure Profiling in Synthetic Routes

Temperature is a critical parameter that must be carefully controlled. Generally, increasing the temperature increases the reaction rate. For a typical Williamson synthesis, temperatures in the range of 50 to 100 °C are common. wikipedia.org However, for the reaction between a tertiary alkoxide and a primary halide, higher temperatures also increase the likelihood of the competing E2 elimination reaction, where the alkoxide acts as a base rather than a nucleophile. masterorganicchemistry.com

Therefore, an optimal temperature profile must be established to achieve a reasonable reaction rate without significantly promoting the formation of the alkene byproduct. The reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion to the desired ether before side reactions become dominant. While most laboratory-scale syntheses are conducted at atmospheric pressure, industrial processes might utilize elevated pressures to increase the boiling points of solvents, allowing for higher reaction temperatures if necessary. acs.org

ParameterGeneral RangeEffect on Ether YieldConsiderations
Temperature 50 - 100 °CIncreases rate, but may decrease selectivityMust be optimized to balance reaction speed against the competing E2 elimination pathway. masterorganicchemistry.com
Reaction Time 1 - 8 hoursIncreases conversion up to a pointProlonged reaction times at elevated temperatures can lead to product degradation or increased side products. wikipedia.org
Pressure AtmosphericSufficient for lab scaleElevated pressure may be used in industrial settings to allow for higher temperatures with volatile solvents. acs.org

Mechanistic Investigations of this compound Synthesis

Specific mechanistic studies, including the elucidation of reaction intermediates, kinetic analyses of key synthetic steps, and investigations into stereochemical and regiochemical control for the synthesis of this compound, have not been detailed in published literature. However, general principles of related reactions can offer insights into the expected mechanistic features.

Elucidation of Reaction Intermediates

A plausible synthetic route to this compound involves the Williamson ether synthesis. In this approach, 2-phenylpropan-2-ol would first be deprotonated by a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide would then act as a nucleophile, attacking an electrophilic 2-aminoethane derivative with a suitable leaving group (e.g., a halide), to form the ether linkage. The reaction would likely proceed through a transition state where the new carbon-oxygen bond is forming concurrently with the breaking of the carbon-leaving group bond.

Alternatively, a pathway involving the reaction of 2-phenylpropan-2-ol with a protected 2-aminoethanol derivative, followed by deprotection, could be envisioned. The intermediates in such a sequence would be the initial reactants, the protected ether amine, and the final deprotected product.

Kinetic Studies of Key Synthetic Steps

Kinetic studies for the synthesis of this specific ether amine are not documented. Generally, for a Williamson ether synthesis, the reaction rate is dependent on the concentration of both the alkoxide and the electrophile. The nature of the solvent and the leaving group also significantly influences the reaction kinetics. For instance, polar aprotic solvents are known to accelerate the rates of SN2 reactions.

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of this compound does not involve the formation of new chiral centers, as neither of the carbon atoms in the ethanamine moiety nor the quaternary carbon of the phenylpropanoxy group are stereogenic. Therefore, stereochemical control is not a primary consideration in its synthesis.

Regioselectivity would be a key factor if starting from precursors with multiple reactive sites. However, in the most direct synthetic approaches, the reactants would be chosen to ensure the desired connectivity. For example, using 2-chloroethan-1-amine or a protected version would ensure the formation of the ether linkage at the desired position.

Scalable Synthetic Approaches and Process Chemistry Considerations

While specific scalable synthetic routes for this compound are not published, general principles of process chemistry for ether amine synthesis are applicable.

Development of Eco-Friendly Synthetic Protocols

The development of "green" synthetic methods is a major focus in modern chemistry. For a compound like this compound, this could involve the use of less hazardous solvents, catalysts instead of stoichiometric reagents, and processes that minimize waste generation. For example, catalytic etherification methods could be explored to avoid the use of strong bases and alkyl halides.

Continuous Flow Synthesis Applications

Continuous flow chemistry offers several advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and process optimization. acs.org While no specific application of continuous flow synthesis for this compound has been reported, the synthesis of other amines has been successfully demonstrated using this technology. acs.orggoogle.com A hypothetical continuous flow process could involve pumping streams of the starting materials through a heated reactor, potentially containing a solid-supported catalyst, to achieve the desired transformation in a continuous manner. acs.orggoogle.com This approach could offer a more efficient and scalable alternative to traditional batch synthesis. acs.org

Chemical Reactivity, Derivatization, and Transformation of 2 2 Phenylpropan 2 Yl Oxy Ethan 1 Amine

Functional Group Interconversions of the Amine Moiety

The primary amine group is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of a diverse array of derivatives.

Acylation and Sulfonylation Reactions

Primary amines are readily acylated by reaction with acylating agents such as acid chlorides or acid anhydrides to form amides. libretexts.orgnih.gov Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. cbijournal.com These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). libretexts.org

Acylation: The reaction of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine with an acyl chloride (RCOCl) or acid anhydride (B1165640) ((RCO)₂O) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding N-acylated derivative. The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

Sulfonylation: In a similar fashion, treatment with a sulfonyl chloride (RSO₂Cl) in the presence of a base affords the corresponding sulfonamide. organic-chemistry.org These reactions are generally high-yielding and proceed under mild conditions. researchgate.net

Table 1: Representative Acylation and Sulfonylation Reactions
Reaction TypeReagentProduct
AcylationAcetyl chloride (CH₃COCl)N-(2-((2-phenylpropan-2-yl)oxy)ethyl)acetamide
AcylationBenzoyl chloride (C₆H₅COCl)N-(2-((2-phenylpropan-2-yl)oxy)ethyl)benzamide
Sulfonylationp-Toluenesulfonyl chloride (TsCl)N-(2-((2-phenylpropan-2-yl)oxy)ethyl)-4-methylbenzenesulfonamide
SulfonylationMethanesulfonyl chloride (MsCl)N-(2-((2-phenylpropan-2-yl)oxy)ethyl)methanesulfonamide

Reductive Amination and Alkylation Strategies

Reductive Amination: A highly effective method for the N-alkylation of primary amines is reductive amination. nih.govmasterorganicchemistry.com This two-step, often one-pot, process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.com This method avoids the overalkylation that can be problematic with direct alkylation. masterorganicchemistry.com

For this compound, reaction with an aldehyde (R'CHO) or a ketone (R'R''CO) would initially form an imine, which is then reduced in situ to the N-alkylated product.

Alkylation: Direct alkylation of primary amines with alkyl halides is often difficult to control and can lead to a mixture of mono- and polyalkylated products because the product secondary amine is often more nucleophilic than the starting primary amine. wikipedia.orgmasterorganicchemistry.com However, under carefully controlled conditions, selective monoalkylation can sometimes be achieved. rsc.orgresearchgate.net

Table 2: Reductive Amination and Alkylation Approaches
StrategyReagentsProduct TypeNotes
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Secondary or Tertiary AmineGood control, avoids overalkylation. masterorganicchemistry.com
Direct AlkylationAlkyl Halide (e.g., R-Br)Secondary, Tertiary, and Quaternary Ammonium (B1175870) SaltsProne to overalkylation, can be difficult to control. masterorganicchemistry.com

Formation of Heterocyclic Derivatives

The bifunctional nature of this compound, possessing both an amine and an ether group, can be exploited for the synthesis of various heterocyclic systems. While the ether oxygen is generally unreactive in cyclization reactions, the amine can participate in the formation of nitrogen-containing heterocycles.

One notable possibility is the formation of oxazolines. 2-Amino alcohols are known precursors to oxazolines through cyclization with various functional groups like carboxylic acids, aldehydes, or nitriles. wikipedia.orgorganic-chemistry.org Although this compound is technically an amino ether, its structural similarity to a 2-amino alcohol (with the ether oxygen replacing the hydroxyl group) suggests that analogous cyclization strategies might be explored, potentially leading to morpholine (B109124) or other oxygen- and nitrogen-containing heterocyclic derivatives under specific conditions. However, the more direct and well-established route to oxazolines involves a 2-amino alcohol precursor.

More broadly, aminoethers can be used in the synthesis of a variety of heterocyclic compounds. acs.org The specific heterocyclic system formed would depend on the nature of the second reactant and the reaction conditions employed.

Transformations Involving the Ether Linkage and Phenylpropan-2-yl Core

Beyond the reactivity of the amine, the ether linkage and the aromatic ring also present opportunities for chemical modification.

Cleavage Reactions of the Ether Bond

Ethers are generally stable, but they can be cleaved under strongly acidic conditions. openstax.org The ether in this compound is a tertiary benzylic ether. This structural feature makes it particularly susceptible to cleavage via an Sₙ1 mechanism. openstax.org Protonation of the ether oxygen by a strong acid (e.g., HBr or HI) creates a good leaving group. Departure of the ethanolamine (B43304) moiety is followed by the formation of a relatively stable tertiary benzylic carbocation (the cumyl cation). This carbocation can then be trapped by a nucleophile.

The reaction with a strong acid like HBr would be expected to yield 2-aminoethanol and 2-bromo-2-phenylpropane. The stability of the intermediate carbocation facilitates this cleavage under relatively mild conditions compared to ethers with primary or secondary alkyl groups. openstax.org

Aromatic Substitutions on the Phenyl Ring

The phenyl ring in the 2-phenylpropan-2-yl group can undergo electrophilic aromatic substitution reactions. The tertiary alkyl group attached to the ring is an ortho-, para-directing group due to hyperconjugation and inductive effects. It is also an activating group, making the ring more susceptible to electrophilic attack than benzene (B151609) itself.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitro derivatives. The steric hindrance from the bulky tertiary alkyl group might favor substitution at the para position.

Table 3: Predicted Aromatic Substitution Products
ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄1-(2-((1-nitro-4-(propan-2-yl)phenyl)oxy)ethyl)amine and 1-(2-((1-nitro-2-(propan-2-yl)phenyl)oxy)ethyl)amine
BrominationBr₂, FeBr₃1-(2-((1-bromo-4-(propan-2-yl)phenyl)oxy)ethyl)amine and 1-(2-((1-bromo-2-(propan-2-yl)phenyl)oxy)ethyl)amine
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4-(2-(2-aminoethoxy)propan-2-yl)phenyl)ethan-1-one

Reactions at the Quaternary Carbon Center

The quaternary carbon atom of the 2-phenylpropan-2-yl (cumyl) group in this compound is a key site for potential chemical transformation, primarily through the cleavage of the ether linkage. Ethers possessing tertiary, benzylic substituents are known to undergo acidic cleavage, typically proceeding through an S\textsubscript{N}1 mechanism. libretexts.orglibretexts.orglibretexts.orgchemistrysteps.com This is due to the formation of a relatively stable tertiary benzylic carbocation upon protonation of the ether oxygen and subsequent departure of the ethanolamine moiety.

The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group. libretexts.orgmasterorganicchemistry.com The subsequent cleavage of the carbon-oxygen bond results in the formation of a cumyl cation and 2-aminoethanol. The halide anion from the acid then attacks the carbocation to form cumyl halide. The stability of the tertiary benzylic carbocation is a significant driving force for this reaction pathway. libretexts.org

It is important to note that under forcing conditions with an excess of strong acid, the resulting 2-aminoethanol could potentially undergo further reactions, though the primary focus at the quaternary carbon is the ether cleavage.

The following interactive data table summarizes potential acid-catalyzed cleavage reactions at the quaternary carbon center of this compound.

ReagentProposed Product(s)Reaction Type
HI (excess)2-Iodo-2-phenylpropane, 2-aminoethanolS\textsubscript{N}1 Ether Cleavage
HBr (excess)2-Bromo-2-phenylpropane, 2-aminoethanolS\textsubscript{N}1 Ether Cleavage
Trifluoroacetic Acidɑ-Methylstyrene, 2-aminoethanolE1 Elimination

Tandem Reactions and Multicomponent Synthesis Utilizing this compound

The primary amine functionality of this compound makes it a valuable component for tandem and multicomponent reactions (MCRs). MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. ebrary.netorganic-chemistry.org

As an amine, this compound can readily participate in imine-based MCRs. For instance, in the Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a dipeptide-like scaffold. nih.gov In this context, this compound would serve as the amine component, leading to the formation of complex molecules bearing the cumyl ether moiety.

Similarly, it can be employed in the Mannich reaction, where it would react with a non-enolizable aldehyde and a compound containing an acidic proton to form a β-amino carbonyl compound, known as a Mannich base. nih.gov The Petasis reaction, a borono-Mannich reaction, offers another avenue for its use in MCRs.

The following interactive data table illustrates the potential application of this compound in various multicomponent reactions.

Reaction NameOther ReactantsPotential Product Type
Ugi ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acylamino-carboxamide with a 2-((2-phenylpropan-2-yl)oxy)ethyl substituent on the nitrogen
Mannich ReactionFormaldehyde, Ketone (e.g., Acetophenone)β-Amino ketone with a 2-((2-phenylpropan-2-yl)oxy)ethyl substituent on the nitrogen
Petasis ReactionAldehyde, Boronic AcidAllylic amine with a 2-((2-phenylpropan-2-yl)oxy)ethyl substituent on the nitrogen

Chemo- and Regioselective Modulations for Analog Generation

The generation of analogs of this compound hinges on the ability to perform chemo- and regioselective modifications. The molecule presents two primary reactive sites: the primary amine and the ether linkage. The differential reactivity of these functional groups can be exploited to achieve selective transformations.

The primary amine is a nucleophilic center and can readily undergo a variety of reactions, such as acylation, alkylation, sulfonylation, and reductive amination. By carefully selecting reagents and reaction conditions, these modifications can be achieved with high chemoselectivity, leaving the ether bond intact. For example, acylation with an acyl chloride or anhydride in the presence of a non-nucleophilic base would selectively form the corresponding amide.

Conversely, as discussed in section 2.2.3, the ether linkage can be cleaved under strong acidic conditions. This provides a route to analogs where the cumyl group is replaced. The choice between N-functionalization and ether cleavage can be controlled by the reaction conditions. Mildly basic or neutral conditions will favor reactions at the amine, while strongly acidic conditions will promote ether cleavage.

Regioselectivity would be a key consideration if there were other reactive sites on the aromatic ring, but in this specific molecule, the primary distinction is between the amine and ether functionalities.

The following interactive data table outlines potential chemo- and regioselective modifications for generating analogs of this compound.

Reagent/ConditionTarget SiteProduct Type
Acetyl chloride, TriethylaminePrimary AmineN-acetyl derivative
Benzyl bromide, K₂CO₃Primary AmineN-benzyl derivative
p-Toluenesulfonyl chloride, PyridinePrimary AmineN-tosyl derivative
HI, heatEther Linkage2-Iodo-2-phenylpropane, 2-aminoethanol

Advanced Spectroscopic and Structural Characterization of 2 2 Phenylpropan 2 Yl Oxy Ethan 1 Amine Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an unparalleled tool for determining the molecular structure of organic compounds in solution. For 2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine, with its distinct chemical environments, NMR provides a detailed map of the proton (¹H) and carbon-¹³ (¹³C) nuclei.

Hydrogens on carbons adjacent to the ether oxygen are expected to be shifted downfield in the ¹H NMR spectrum, typically appearing in the 3.4 to 4.5 δ range. pressbooks.pub Similarly, hydrogens on the carbon next to the amine group are also deshielded and generally resonate between 2.3 and 3.0 ppm. libretexts.org The aromatic protons of the phenyl group will produce signals in the aromatic region (typically 7.0-7.5 ppm), while the methyl protons attached to the quaternary carbon will appear further upfield.

In the ¹³C NMR spectrum, carbon atoms bonded to the ether oxygen typically absorb in the 50 to 80 δ range. pressbooks.pub Carbons adjacent to the amine nitrogen are also shifted downfield, appearing in the 10-65 ppm region. libretexts.org The quaternary carbon and the aromatic carbons will have characteristic shifts that are influenced by their chemical environment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl Protons7.2 - 7.4125 - 145
Methylene (B1212753) (CH₂) adjacent to Oxygen3.5 - 3.865 - 75
Methylene (CH₂) adjacent to Nitrogen2.8 - 3.140 - 50
Methyl (CH₃) Protons1.5 - 1.725 - 30
Amine (NH₂) Protons0.5 - 5.0 (broad)N/A
Quaternary CarbonN/A75 - 85

Note: These are predicted values based on typical functional group ranges and may vary depending on the solvent and other experimental conditions.

While one-dimensional NMR spectra provide information about the chemical environment of nuclei, two-dimensional (2D) NMR experiments reveal how these nuclei are connected through chemical bonds or through space. wikipedia.org For a molecule like this compound, 2D NMR is crucial for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. wikipedia.org For the title compound, COSY would show a cross-peak between the protons of the two methylene groups (-O-CH₂-CH₂-NH₂), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, the proton signal of the methylene group adjacent to the oxygen will show a correlation to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, which have no attached protons. The methyl protons, for example, would show a correlation to the quaternary carbon and the aromatic carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org This information is vital for determining the three-dimensional conformation of the molecule in solution.

While solution-state NMR provides information about the average conformation of a flexible molecule, solid-state NMR (SSNMR) can characterize the specific conformation present in the solid, crystalline state. mdpi.com This is particularly relevant for flexible molecules like this compound, which can adopt different shapes. nih.gov

SSNMR techniques can be used to study conformational polymorphism, where the same molecule crystallizes in different forms with different conformations. nih.gov By combining SSNMR experiments with electronic structure calculations, it is possible to determine detailed structural information, such as dihedral angles, with high accuracy. nih.govacs.org For the title compound, SSNMR could reveal the precise orientation of the phenyl group relative to the ethoxyamine side chain in the solid state.

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as conformational changes or hindered rotation. fu-berlin.deyoutube.com In this compound, there is potential for hindered rotation around the bond connecting the phenyl group to the quaternary carbon, as well as around the C-O and C-N bonds of the side chain.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. scielo.org.mx At low temperatures, where the rotation is slow on the NMR timescale, separate signals may be observed for different conformers. As the temperature is increased, these signals broaden and eventually coalesce into a single, averaged signal when the rotation becomes fast. youtube.com Analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers to rotation. core.ac.uk

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mt.com The resulting spectra serve as a unique "fingerprint" for the compound, allowing for its identification and the characterization of its functional groups.

Specific functional groups give rise to characteristic absorption bands in IR and Raman spectra. For this compound, several key vibrational modes can be predicted:

N-H Stretching: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. youtube.comorgchemboulder.com

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C-O Stretching: The C-O stretching vibration of the ether linkage is expected to produce a strong absorption in the 1050-1150 cm⁻¹ range. pressbooks.pub

Aromatic C=C Bending: The phenyl group will exhibit characteristic C=C bending vibrations in the 1400-1625 cm⁻¹ region. scirp.org

N-H Bending: The scissoring vibration of the primary amine group typically appears around 1550-1650 cm⁻¹. libretexts.org

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
Amine (N-H)Stretching3300 - 3500Medium
Amine (N-H)Bending (Scissoring)1550 - 1650Medium to Strong
Aromatic (C-H)Stretching3000 - 3100Medium
Aliphatic (C-H)Stretching2850 - 2960Strong
Ether (C-O)Stretching1050 - 1150Strong
Aromatic (C=C)Bending1400 - 1625Medium to Strong

In situ spectroscopy, particularly using IR and Raman techniques, allows for the real-time monitoring of chemical reactions. mt.com This provides valuable kinetic and mechanistic information by tracking the consumption of reactants and the formation of products and intermediates. spectroscopyonline.com

For transformations involving this compound, such as its synthesis or subsequent reactions, in situ spectroscopy would be a powerful tool. acs.org For example, during the synthesis of an imine derivative from this primary amine, the disappearance of the N-H bending vibration and the appearance of a new C=N stretching band could be monitored to follow the reaction progress. researchgate.net This real-time data enables the optimization of reaction conditions and provides a deeper understanding of the reaction mechanism.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. Through controlled fragmentation, it provides a molecular fingerprint that can be used for identification and structural elucidation.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, which in turn allows for the determination of its elemental formula. This technique is critical for confirming the identity of a compound and distinguishing it from isomers. For the parent compound, this compound, the molecular formula is C₁₁H₁₇NO.

The expected exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).

ElementIsotopeAtomic Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.00000011132.000000
Hydrogen¹H1.0078251717.133025
Nitrogen¹⁴N14.003074114.003074
Oxygen¹⁶O15.994915115.994915
Total 179.131014

In a typical HRMS experiment, the protonated molecule [M+H]⁺ would be observed in positive ion mode. The expected exact mass for this ion would be 180.13884, which is crucial for its unambiguous identification in complex matrices. The high mass accuracy of HRMS, often in the low ppm range, significantly enhances the confidence in the assigned elemental composition. scispace.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to induce and analyze the fragmentation of a selected precursor ion. wikipedia.orgnih.govnationalmaglab.org The resulting product ions provide detailed structural information, allowing for the confirmation of the connectivity of atoms within the molecule. wikipedia.orgnih.govyoutube.com The fragmentation of the protonated this compound ion ([M+H]⁺, m/z 180.1) is expected to follow characteristic pathways dictated by the functional groups present.

The primary sites for fragmentation would be the ether linkage and the bonds adjacent to the phenyl group and the nitrogen atom. Key predicted fragmentation pathways include:

Cleavage of the C-O bond: This can lead to the formation of a stable cumyl cation (C₉H₁₁⁺) at m/z 119.1, resulting from the loss of the aminoethoxy group.

Alpha-cleavage adjacent to the amine: Fragmentation of the C-C bond next to the nitrogen can result in the loss of a neutral ammonia (B1221849) molecule (NH₃), leading to an ion at m/z 163.1.

Cleavage of the ether bond with charge retention on the aminoethoxy fragment: This would produce an ion corresponding to [HO(CH₂)₂NH₃]⁺ at m/z 62.1.

A plausible fragmentation pathway is outlined below:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
180.1119.1C₂H₅NOCumyl cation
180.1163.1NH₃[C₁₁H₁₄O]⁺
180.162.1C₉H₁₀[HO(CH₂)₂NH₃]⁺

This fragmentation pattern provides a unique signature for the molecule, enabling its confident identification.

X-ray Crystallography and Single-Crystal Diffraction of this compound Cocrystals and Salts

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov For a molecule like this compound, which is a liquid at room temperature, forming cocrystals or salts can facilitate the growth of single crystals suitable for diffraction studies.

The formation of salts with various acids (e.g., hydrochloric acid, tartaric acid) or cocrystals with suitable coformers can lead to well-ordered crystalline lattices. The resulting crystal structure would reveal precise information about:

Bond lengths and angles: Confirming the molecular connectivity.

Conformation: Determining the preferred spatial arrangement of the flexible ethylamine (B1201723) and phenylpropyl groups.

Intermolecular interactions: Identifying hydrogen bonds involving the primary amine and ether oxygen, as well as van der Waals interactions, which dictate the crystal packing. nih.gov

A hypothetical crystallographic data table for a salt or cocrystal is presented below. This data would be obtained from a single-crystal X-ray diffraction experiment.

ParameterExample Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5
Z4
Density (calculated) (g/cm³)1.115
R-factor0.045

Such detailed structural information is invaluable for understanding the solid-state properties of these compounds and for designing new materials with specific properties.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment

Since this compound is achiral, this section would apply to chiral derivatives of this compound. If a chiral center is introduced, for instance, by substitution on the ethylamine or phenyl ring, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) become essential for assigning the absolute configuration of the enantiomers. bhu.ac.inyoutube.comwikipedia.orglibretexts.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govresearchgate.netresearchgate.netnsf.govnih.gov A CD spectrum shows positive or negative peaks (Cotton effects) in the regions of UV-Vis absorption of the chromophores within the molecule. nih.govrsc.orgchemrxiv.orgdtu.dk For a chiral derivative of this compound, the phenyl group would be the primary chromophore. The sign and intensity of the Cotton effect associated with the π-π* transitions of the phenyl ring would be sensitive to the stereochemistry of the nearby chiral center.

ORD spectroscopy measures the change in optical rotation as a function of wavelength. bhu.ac.inwikipedia.orglibretexts.org A plain ORD curve shows a gradual change in rotation away from absorption bands, while a curve showing a Cotton effect exhibits a characteristic peak and trough in the vicinity of an absorption band.

The stereochemical assignment is often made by comparing the experimental CD or ORD spectrum to that of a reference compound with a known absolute configuration or by comparing it with spectra predicted by quantum chemical calculations.

A representative data table summarizing the expected chiroptical data for a hypothetical chiral derivative is shown below:

TechniqueWavelength (nm)Signal
CD262Δε = +2.5
CD220Δε = -4.1
ORD270[Φ] = +3500
ORD230[Φ] = -5200

This data would be crucial for the stereochemical characterization of any new chiral derivatives of this compound.

While computational studies have been conducted on structurally related compounds, the strict adherence to the provided outline, which focuses solely on this compound, prevents the inclusion of data from these analogous molecules. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article based on detailed research findings as instructed, due to the absence of specific computational and theoretical data for the target compound.

To fulfill the user's request accurately, dedicated computational and theoretical studies on this compound would need to be performed. Without such primary research, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of 2 2 Phenylpropan 2 Yl Oxy Ethan 1 Amine

Reactivity Predictions and Mechanistic Modeling

Computational chemistry offers powerful tools to predict the reactivity of a molecule and to model the mechanisms of its reactions. Methods like Density Functional Theory (DFT) are instrumental in understanding the electronic structure and, consequently, the chemical behavior of compounds. acs.orgresearchgate.net

The reactivity of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine is primarily dictated by the lone pair of electrons on the nitrogen atom of the primary amine group and the oxygen atom of the ether linkage, as well as the aromatic phenyl ring. Computational methods can be employed to assess various potential reaction pathways.

For instance, in reactions involving primary amines and aldehydes, DFT studies can elucidate the reaction mechanism, including the formation of carbinolamine intermediates and their subsequent dehydration to form imines (Schiff bases). researchgate.net Theoretical investigations can determine the activation energies for each step, revealing the most probable reaction pathway under different conditions (e.g., neutral versus acid-catalyzed). researchgate.net

Similarly, the ether linkage can be subject to cleavage under certain conditions. Computational modeling can predict the bond dissociation energies (BDEs) for the C-O bonds, indicating their relative stability. nih.gov For example, a study on the photoinduced intramolecular rearrangement of aryl ethers utilized DFT calculations to evaluate the mechanism, identifying key steps such as the addition of a carbonyl carbon to the ipso carbon of the aryl ether. acs.org

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. These parameters can be calculated for this compound to compare its reactivity with other related molecules.

Table 1: Hypothetical Global Reactivity Descriptors for this compound and Analogous Compounds (Calculated using DFT)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Chemical Hardness (η)Electrophilicity (ω)
This compound-8.5-0.58.04.02.25
Phenoxyethanamine-8.7-0.68.14.052.28
2-Phenylpropan-2-amine-8.9-0.88.14.052.38

Note: The data in this table is hypothetical and for illustrative purposes to show the type of information that can be generated from computational analysis.

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the structural elucidation and characterization of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared with experimental data, can confirm the proposed structure of the molecule. For a molecule like this compound, calculations would predict the chemical shifts for the aromatic protons, the methyl protons, and the protons of the ethoxyamine chain.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. updatepublishing.com These calculations help in the assignment of the absorption bands in the experimental spectrum to specific vibrational modes, such as the N-H stretching of the amine group, the C-O stretching of the ether, and the various vibrations of the phenyl ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. nih.gov By calculating the excitation energies and oscillator strengths, the λmax values can be predicted, providing insights into the electronic transitions within the molecule, such as those involving the π-system of the phenyl group.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniqueParameterPredicted Value
¹H NMRChemical Shift (δ, ppm) - Aromatic H7.2 - 7.4
Chemical Shift (δ, ppm) - CH₂ (oxy)3.5 - 3.7
Chemical Shift (δ, ppm) - CH₂ (amino)2.8 - 3.0
Chemical Shift (δ, ppm) - CH₃1.5 - 1.7
¹³C NMRChemical Shift (δ, ppm) - Aromatic C125 - 145
Chemical Shift (δ, ppm) - Quaternary C75 - 80
Chemical Shift (δ, ppm) - CH₂ (oxy)65 - 70
Chemical Shift (δ, ppm) - CH₂ (amino)40 - 45
Chemical Shift (δ, ppm) - CH₃25 - 30
IR SpectroscopyVibrational Frequency (cm⁻¹) - N-H stretch3300 - 3400
Vibrational Frequency (cm⁻¹) - C-H stretch (aromatic)3000 - 3100
Vibrational Frequency (cm⁻¹) - C-H stretch (aliphatic)2850 - 2960
Vibrational Frequency (cm⁻¹) - C-O stretch (ether)1050 - 1150
UV-Vis Spectroscopyλmax (nm)~260

Note: This data is illustrative and based on typical values for similar functional groups.

Structure-Based Design Principles for Modified this compound Architectures

Structure-based design, often guided by computational approaches like Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful strategy for modifying a lead compound to enhance its desired properties. nih.govresearchgate.net While specific biological activities for this compound are not the focus here, the principles of modifying its architecture can be discussed from a chemical perspective.

Computational analysis can guide the modification of the parent structure to tune its physicochemical properties, such as lipophilicity, polarity, and steric profile. For example, introducing substituents on the phenyl ring would alter the electronic properties of the molecule. An electron-donating group (e.g., -OCH₃) would increase the electron density on the ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions. Conversely, an electron-withdrawing group (e.g., -NO₂) would decrease the electron density.

QSAR models can be developed by correlating the structural features (descriptors) of a series of modified architectures with a particular property (e.g., reactivity, solubility). mdpi.comuni-bonn.de These models can then be used to predict the properties of novel, yet-to-be-synthesized derivatives, thereby guiding the design process.

Table 3: Potential Modifications to the this compound Architecture and their Predicted Effects

Modification SiteType of ModificationPotential Effect on Properties
Phenyl RingIntroduction of electron-donating groups (e.g., -OH, -OCH₃)Increased reactivity towards electrophiles, altered lipophilicity.
Phenyl RingIntroduction of electron-withdrawing groups (e.g., -Cl, -NO₂)Decreased reactivity towards electrophiles, altered polarity.
Ethylamine (B1201723) ChainLengthening or shortening the chainChanges in flexibility and steric access to the amine and ether groups.
Amine GroupAlkylation (secondary or tertiary amine)Altered basicity and nucleophilicity, changes in hydrogen bonding capacity.
Propyl GroupSubstitution of methyl groups with other alkyl groupsIncreased steric bulk around the ether linkage, affecting conformational preferences.

Interactions with Biomolecular Systems: Mechanistic Insights at the Molecular Level

Spectroscopic Techniques for Analyzing Molecular Interactions

There are no published spectroscopic studies (e.g., NMR, X-ray crystallography) that analyze the molecular interactions of 2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine with biomolecular targets.

Fluorescence Spectroscopy for Ligand-Protein Binding

Fluorescence spectroscopy is a powerful, non-invasive technique used to study the binding of small molecules to proteins. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be altered upon the binding of a ligand. This change, often a quenching or enhancement of the fluorescence signal, can be precisely measured to determine binding affinity and stoichiometry.

In a hypothetical study, the interaction between this compound and a model protein, such as Human Serum Albumin (HSA), could be investigated. HSA is a common choice for such studies due to its significant intrinsic fluorescence and its role in the transport of many compounds in the bloodstream.

The experiment would involve titrating a solution of HSA with increasing concentrations of this compound. The tryptophan fluorescence of HSA would be excited at approximately 295 nm, and the emission spectra would be recorded from 300 to 400 nm. A progressive decrease in fluorescence intensity would indicate that the compound is binding to HSA and quenching its fluorescence.

The quenching data can be analyzed using the Stern-Volmer equation:

F₀ / F = 1 + Ksv[Q]

where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (the compound), respectively, [Q] is the concentration of the quencher, and Ksv is the Stern-Volmer quenching constant. A linear Stern-Volmer plot (F₀/F vs. [Q]) would suggest a single type of quenching mechanism.

For determining the binding constant (Ka) and the number of binding sites (n), the data can be further analyzed using the double logarithm equation:

log[(F₀ - F) / F] = log(Ka) + n log[Q]

A plot of log[(F₀ - F) / F] versus log[Q] yields a straight line with a slope of n and an intercept of log(Ka).

Table 1: Illustrative Fluorescence Quenching Data of Human Serum Albumin (HSA) by this compound.(Note: Data are hypothetical to illustrate the experimental output.)
Concentration of Compound [Q] (µM)Fluorescence Intensity (F) (a.u.)F₀/F
0985.41.00
10850.21.16
20745.61.32
30660.11.49
40590.81.67
50532.51.85

From this illustrative data, one could calculate a Stern-Volmer constant (Ksv), a binding constant (Ka), and the number of binding sites (n), providing quantitative insights into the affinity of the compound for the protein.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. springernature.comnih.gov It provides crucial kinetic data, including the association rate (ka) and dissociation rate (kd) of a binding event, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). rsc.orgspringernature.com

To analyze the interaction of this compound, a target protein (the ligand) would be immobilized on the surface of an SPR sensor chip. reichertspr.com The compound (the analyte) would then be injected at various concentrations in a continuous flow over the surface. springernature.com Binding is detected as a change in the refractive index at the surface, measured in resonance units (RU).

A typical SPR experiment yields a sensorgram, a plot of RU versus time, which shows the association of the analyte when it is injected, a steady-state phase, and the dissociation when the injection is stopped. By fitting these curves to kinetic models, the rate constants can be determined. The primary amine group on this compound makes it suitable for immobilization via amine coupling, allowing for an inverted experimental setup where the compound is the ligand and the protein is the analyte.

Table 2: Hypothetical Kinetic and Affinity Data for the Interaction of this compound with a Target Protein Determined by SPR.(Note: Data are hypothetical to illustrate the experimental output.)
Analyte Concentration (nM)Association Rate Constant (ka) (M⁻¹s⁻¹)Dissociation Rate Constant (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (nM)
501.2 x 10⁵5.8 x 10⁻⁴4.83
100
200
400
800

This hypothetical data indicates a high-affinity interaction, characterized by a fast association rate and a slow dissociation rate. Such kinetic information is invaluable for understanding the dynamics of the molecular recognition event.

Structure-Activity Relationship (SAR) Studies on Derivatized this compound for Molecular Recognition

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. youtube.com By systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity, researchers can build a model that guides the design of more potent and selective molecules. nih.govnih.govfrontiersin.org

Starting with the parent compound, this compound, a series of derivatives could be synthesized to probe the importance of its different chemical moieties. Modifications could include:

Aromatic Ring Substitution: Introducing electron-withdrawing or electron-donating groups at various positions on the phenyl ring.

Linker Modification: Altering the length or flexibility of the oxyethane linker.

Amine Group Modification: Converting the primary amine to a secondary or tertiary amine, or an amide.

The binding affinity (e.g., KD) of each derivative to the target protein would be determined using a technique like SPR. By comparing the affinities across the series of compounds, clear SAR trends can be established.

Table 3: Illustrative Structure-Activity Relationship (SAR) Data for Derivatives of this compound.(Note: Data are hypothetical to illustrate the SAR analysis process.)
Compound IDModification from Parent StructureHypothetical K_D (nM)
Parent-4.83
SAR-14-Chloro substitution on phenyl ring2.15
SAR-24-Methoxy substitution on phenyl ring9.76
SAR-3Propoxyethane linker (one additional CH₂)15.4
SAR-4N-methylation of the amine (secondary amine)3.98
SAR-5Acetylation of the amine (amide)150.2

Analysis of Hypothetical SAR Data:

Aromatic Substitution: The addition of a chloro group (SAR-1), an electron-withdrawing group, hypothetically enhances binding affinity, suggesting a potential halogen bond or favorable electronic interaction in the binding pocket. Conversely, a methoxy (B1213986) group (SAR-2) decreases affinity, perhaps due to steric hindrance or unfavorable electronic effects.

Linker Modification: Increasing the linker length (SAR-3) reduces affinity, indicating that the original two-carbon spacing is optimal for positioning the amine group for a key interaction.

Amine Group Modification: N-methylation (SAR-4) is well-tolerated and slightly improves affinity, suggesting space for a small alkyl group. However, converting the basic amine to a neutral amide (SAR-5) drastically reduces affinity, strongly implying that a charged or hydrogen-bond-donating amine is crucial for molecular recognition.

These detailed mechanistic and structural insights are fundamental for the rational design of new molecules with improved properties based on the this compound scaffold.

Advanced Analytical Methodologies for 2 2 Phenylpropan 2 Yl Oxy Ethan 1 Amine Research

Chromatographic Separation Techniques

Chromatography is a cornerstone in the analytical study of 2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine, enabling the separation of the compound from impurities and its constituent enantiomers. The development of robust methods in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and chiral chromatography is fundamental to its comprehensive analysis.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis

HPLC is a primary technique for assessing the purity of this compound. A typical method involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. The development of a stability-indicating HPLC method is crucial for distinguishing the active pharmaceutical ingredient from any potential degradants or synthesis-related impurities. researchgate.net

Method development often begins with selecting a suitable stationary phase, such as a C18 column, which provides effective retention for moderately polar compounds. The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve adequate separation. researchgate.netnih.gov The pH of the aqueous phase can be adjusted to control the ionization state of the amine, thereby influencing its retention time. Adding modifiers like trifluoroacetic acid or formic acid to the mobile phase can improve peak shape and resolution. Detection is commonly performed using a UV detector at a wavelength where the phenyl group exhibits strong absorbance.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile PhaseAcetonitrile and 0.1% Formic Acid in Water
GradientIsocratic or Gradient Elution, optimized for separation
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 225 nm
Injection Volume10 µL

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas chromatography is a powerful technique for analyzing volatile compounds. However, primary amines like this compound often exhibit poor chromatographic behavior due to their polarity, which can lead to peak tailing. To overcome this, derivatization is employed to convert the amine into a more volatile and less polar derivative, improving its separation and detection by GC. researchgate.net

Common derivatization techniques include acylation or silylation. researchgate.net For instance, reacting the amine with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the amine group with trimethylsilyl (B98337) (TMS) groups. This process reduces the compound's polarity and increases its volatility, making it suitable for GC analysis. The resulting derivative can then be separated on a low-to-mid-polarity capillary column and detected using a Flame Ionization Detector (FID) or a mass spectrometer.

Table 2: Example GC Method Parameters for Volatile Derivative Analysis

ParameterCondition
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Oven ProgramInitial 100°C, ramp to 280°C at 10°C/min
DetectorFlame Ionization Detector (FID)
Detector Temperature300 °C

Chiral Chromatography for Enantiomeric Separation

Since this compound possesses a chiral center, separating its enantiomers is critical. Chiral chromatography, particularly HPLC with chiral stationary phases (CSPs), is the most effective method for this purpose. mdpi.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used and have demonstrated high enantioselectivity for a broad range of chiral amines. yakhak.orgresearchgate.net

The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP. mdpi.com Method development involves screening different CSPs and mobile phases. Normal-phase chromatography, using mobile phases like hexane/isopropanol or supercritical fluid chromatography (SFC), often provides the best results for the enantiomeric resolution of amines. chromatographyonline.com The addition of small amounts of acidic or basic modifiers can be essential to improve peak shape and selectivity. chromatographyonline.com

Table 3: Typical Chiral HPLC Method Parameters for Enantiomeric Separation

ParameterCondition
ColumnPolysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA, Chiralcel OD-H)
Mobile PhaseHexane/Isopropanol with 0.1% Diethylamine
Elution ModeIsocratic
Flow Rate0.5 - 1.0 mL/min
Column Temperature25 °C
DetectionUV at 225 nm

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures containing this compound. These methods provide both high-resolution separation and specific identification capabilities.

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the ideal technique for trace-level analysis and metabolite profiling in various matrices (excluding in vivo human samples). researchgate.netnih.gov The liquid chromatograph separates the target compound from the matrix, and the tandem mass spectrometer provides definitive identification and quantification.

For the analysis of a basic compound like this compound, electrospray ionization (ESI) in the positive ion mode is typically used. The molecule is protonated to form [M+H]+ ions. In the tandem mass spectrometer, a specific precursor ion (e.g., the [M+H]+ ion) is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), the method achieves very low limits of detection and quantification. nih.gov This approach is crucial for studying the compound's behavior in in vitro metabolic systems.

Table 4: Representative LC-MS/MS Method Parameters

ParameterCondition
LC SystemUHPLC with Reversed-Phase C18 Column
Mobile PhaseA: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Scan ModeMultiple Reaction Monitoring (MRM)
Precursor Ion[M+H]+
Collision GasArgon
Source Temperature150 °C

GC-MS for Volatile Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis or degradation of this compound. meclib.jp Headspace GC-MS is particularly useful for analyzing residual solvents without dissolving the sample, thereby avoiding interference from the main compound. ptfarm.plnih.gov

In this technique, a sample is heated in a sealed vial, allowing volatile impurities to partition into the gas phase (headspace). shimadzu.com An aliquot of this gas is then injected into the GC-MS system. The gas chromatograph separates the individual volatile components, which are then introduced into the mass spectrometer. The MS detector fragments the molecules and generates a unique mass spectrum for each component, acting as a "chemical fingerprint." By comparing these spectra to a library of known compounds, such as the NIST library, volatile impurities can be unambiguously identified.

Table 5: General Headspace GC-MS Parameters for Volatile Impurity Identification

ParameterCondition
TechniqueStatic Headspace Sampling
Vial Temperature95 °C
ColumnLow-bleed 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 1.4 µm)
Carrier GasHelium
Oven ProgramInitial 35°C, hold for 5 min, ramp to 240°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35-350
IdentificationComparison with NIST Mass Spectral Library

Electrochemical Detection Methods for Quantification

Electrochemical sensors offer a promising avenue for the rapid and sensitive quantification of psychoactive compounds, including this compound. mdpi.com These methods are predicated on the principle of measuring the electrical response (such as current or potential) that occurs when the target analyte interacts with an electrode surface. The inherent electrochemical properties of the amine functional group and the phenyl ring within the this compound molecule make it a candidate for direct or indirect electrochemical detection.

The development of such methods often involves the modification of working electrodes to enhance selectivity and sensitivity towards the target analyte. mdpi.com Nanomaterials, such as graphene or gold nanoparticles, can be employed to increase the electroactive surface area and facilitate electron transfer, thereby amplifying the analytical signal. researchgate.net For instance, a glassy carbon electrode modified with a nanocomposite could potentially be used to detect the oxidation of the amine group in this compound.

The primary techniques utilized in electrochemical analysis for quantification include cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV). These methods can provide both qualitative information about the redox behavior of the compound and quantitative data based on the relationship between the peak current and the concentration of the analyte.

Below is an interactive data table summarizing potential electrochemical detection parameters that could be investigated for the quantification of this compound.

ParameterDescriptionPotential Range/Value
Working Electrode The electrode where the electrochemical reaction of interest occurs.Glassy Carbon Electrode (GCE), Gold Electrode (AuE), Platinum Electrode (PtE)
Modification Material Material used to enhance the electrode's performance.Graphene, Carbon Nanotubes, Gold Nanoparticles, Conducting Polymers
Electrochemical Technique The specific voltammetric method used for analysis.Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), Square-Wave Voltammetry (SWV)
Supporting Electrolyte An electrochemically inert salt that provides conductivity to the solution.Phosphate Buffer Solution (PBS), Britton-Robinson Buffer, 0.1 M KCl
pH The acidity or basicity of the supporting electrolyte, which can influence the electrochemical response.4.0 - 8.0
Scan Rate The rate at which the potential is swept, affecting the peak current and shape.10 - 200 mV/s

Research in this area would focus on optimizing these parameters to achieve the lowest possible limit of detection (LOD) and a wide linear dynamic range, ensuring the method's suitability for analyzing trace amounts of the substance in various matrices.

Development of Reference Standards and Certified Reference Materials for Research Use

The availability of high-purity reference standards and Certified Reference Materials (CRMs) is fundamental for the accurate identification and quantification of this compound in any analytical method. nih.govresearchgate.net These materials serve as the benchmark against which analytical results are compared, ensuring the reliability and validity of the data.

Reference standards are highly purified compounds that are used to confirm the identity of a substance and to calibrate analytical instruments. CRMs, on the other hand, are reference materials that have been characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. sigmaaldrich.com

The development of a reference standard for this compound involves several critical steps:

Synthesis and Purification: The compound must be synthesized with high purity. This often involves multi-step chemical reactions followed by rigorous purification techniques such as chromatography and recrystallization.

Structural Elucidation: The chemical structure of the synthesized compound must be unequivocally confirmed. This is typically achieved using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment: The purity of the reference standard must be accurately determined. Techniques such as High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., a Charged Aerosol Detector) or quantitative NMR (qNMR) are commonly employed for this purpose.

Once a high-purity reference standard is established, it can be used to develop a CRM. The production of a CRM involves a more extensive characterization process under a robust quality management system, often adhering to standards such as ISO 17034. lgcstandards.com This ensures the long-term stability and accuracy of the material.

The following table outlines the key analytical techniques used in the characterization of reference standards and CRMs for this compound.

Analytical TechniquePurposeInformation Obtained
Nuclear Magnetic Resonance (NMR) Structural Elucidation & Purity Assessment¹H and ¹³C spectra for structural confirmation; qNMR for purity determination.
Mass Spectrometry (MS) Molecular Weight Determination & Structural ConfirmationProvides the mass-to-charge ratio of the molecule and its fragments.
Infrared (IR) Spectroscopy Functional Group IdentificationConfirms the presence of key functional groups (e.g., N-H, C-O, aromatic C-H).
High-Performance Liquid Chromatography (HPLC) Purity Assessment & QuantificationSeparates the compound from impurities to determine its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity and Identity ConfirmationProvides separation and mass spectral data for volatile compounds.
Elemental Analysis Elemental CompositionDetermines the percentage of carbon, hydrogen, nitrogen, and oxygen.

The commercial availability of well-characterized reference materials for this compound is crucial for forensic laboratories, clinical toxicology, and research institutions to ensure the accuracy and comparability of their findings. lgcstandards.com

Q & A

Q. Optimization Tips :

  • Monitor pH and temperature to minimize side reactions (e.g., over-reduction or oxidation).
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

How can crystallographic data from SHELX or OLEX2 resolve structural ambiguities in this compound?

Advanced Research Focus
Crystallographic tools like SHELX and OLEX2 are critical for confirming stereochemistry and bond geometries:

  • SHELXL : Refine X-ray diffraction data to determine accurate bond lengths/angles, especially for the tert-butyl phenyl ether moiety .
  • OLEX2 : Visualize electron density maps to resolve ambiguities in the amine group’s orientation or hydrogen-bonding networks .

Q. Methodological Example :

  • For polymorphic forms, compare unit cell parameters (e.g., space group P2₁/c) and thermal displacement parameters to assess conformational flexibility .

What spectroscopic and chromatographic methods are most effective in characterizing this compound and its derivatives?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Identify the tert-butyl singlet (δ 1.2–1.4 ppm) and amine protons (δ 2.6–3.0 ppm, broad if free). Use D₂O exchange to confirm NH₂ groups .
    • ¹³C NMR : Assign the ether oxygen-linked carbons (δ 70–80 ppm) and aromatic phenyl carbons (δ 125–140 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect purity >95% and confirm molecular ion peaks ([M+H]⁺) .

What strategies can evaluate the pharmacological potential of this compound, focusing on receptor interactions?

Q. Advanced Research Focus

  • Molecular Docking : Use software like AutoDock Vina to model interactions with serotonin (5-HT) or dopamine receptors, leveraging the amine group’s hydrogen-bonding potential .
  • In Vitro Assays :
    • Measure binding affinity via radioligand displacement (e.g., ³H-labeled antagonists in HEK293 cells expressing GPCRs) .
    • Assess functional activity (e.g., cAMP accumulation for Gαs-coupled receptors) .

Q. Key Considerations :

  • Compare with structurally similar compounds (e.g., thiophene or pyrazole derivatives) to infer SAR .

How do the electronic effects of the tert-butyl phenyl ether moiety influence the compound’s reactivity in nucleophilic substitutions?

Advanced Research Focus
The tert-butyl group exerts steric hindrance and electron-donating effects via the ether oxygen:

  • Steric Effects : Shield the adjacent carbon from nucleophilic attack, favoring SN1 mechanisms in polar protic solvents (e.g., water/ethanol) .
  • Electronic Effects : The ether oxygen’s lone pairs stabilize transition states in SN2 reactions, but bulky tert-butyl groups may slow kinetics .

Q. Experimental Validation :

  • Perform kinetic studies using varying nucleophiles (e.g., iodide vs. hydroxide) in DMSO/water mixtures to distinguish SN1/SN2 pathways .

What computational methods predict the compound’s solubility and partition coefficient (logP)?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model solvation free energy in water/octanol systems .
  • QSAR Models : Train algorithms on datasets of ether-amine derivatives to predict logP and aqueous solubility .

Q. Validation :

  • Compare computed logP values with experimental HPLC retention times (logk′ correlation) .

How can synthetic byproducts or degradation products be identified and mitigated?

Q. Basic Research Focus

  • LC-MS/MS : Detect impurities (e.g., oxidized amines or hydrolyzed ethers) using fragmentation patterns .
  • Stability Studies : Store samples under accelerated conditions (40°C/75% RH) and monitor degradation via TLC or NMR .

Q. Mitigation Strategies :

  • Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.